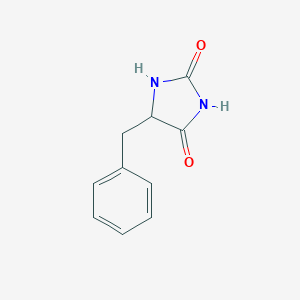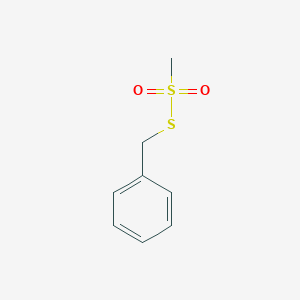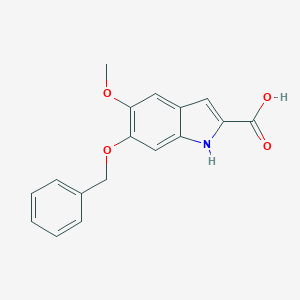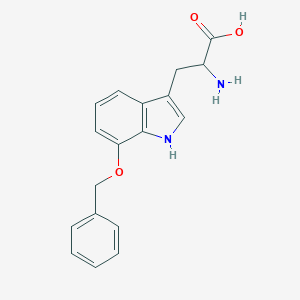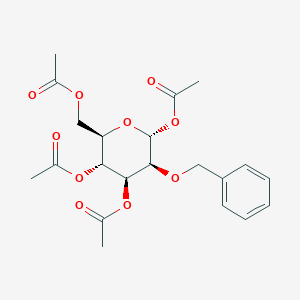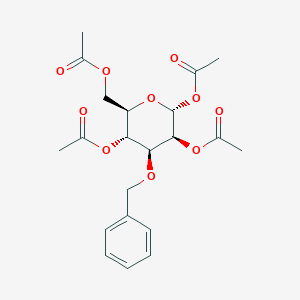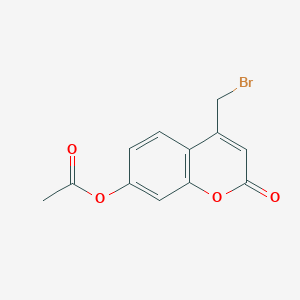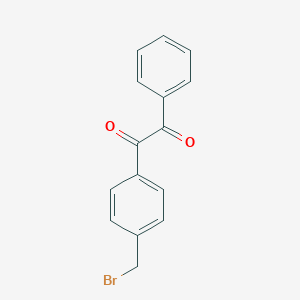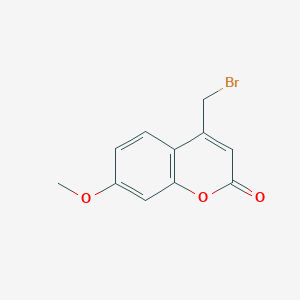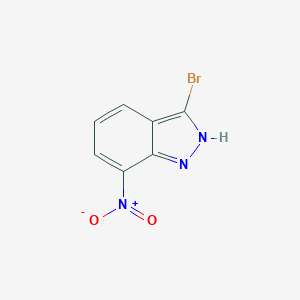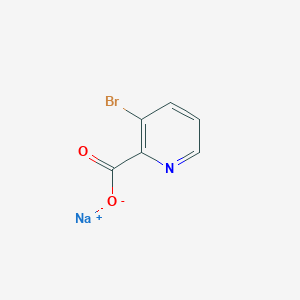
4-Trifluoromethylcoumarin phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethylcoumarin phosphate is a chemical compound that has been widely used in scientific research for its ability to act as a fluorescent substrate in enzyme assays. This compound has been used in a variety of biochemical and physiological studies, and its unique properties have allowed researchers to gain a deeper understanding of the mechanisms of various enzymes. In
Wirkmechanismus
The mechanism of action of 4-Trifluoromethylcoumarin phosphate involves the hydrolysis of the phosphate ester bond by the enzyme of interest. This hydrolysis results in the release of 4-Trifluoromethylcoumarin, which is highly fluorescent. The fluorescence of 4-Trifluoromethylcoumarin can be measured using a fluorometer, allowing for the detection of enzyme activity.
Biochemische Und Physiologische Effekte
4-Trifluoromethylcoumarin phosphate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory settings for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Trifluoromethylcoumarin phosphate in laboratory experiments is its ability to act as a real-time fluorescent substrate in enzyme assays. This allows for the detection of enzyme activity in a highly sensitive and specific manner. Additionally, 4-Trifluoromethylcoumarin phosphate is relatively easy to synthesize and purify, making it a cost-effective option for many laboratories.
One limitation of using 4-Trifluoromethylcoumarin phosphate is that it is not suitable for studying all types of enzymes. It is most commonly used to study enzymes that hydrolyze phosphate esters, and may not be effective for studying other types of enzymes. Additionally, the fluorescence of 4-Trifluoromethylcoumarin can be affected by a variety of factors, including pH and temperature, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Trifluoromethylcoumarin phosphate. One area of interest is the development of new substrates with improved sensitivity and specificity for studying different types of enzymes. Additionally, 4-Trifluoromethylcoumarin phosphate could be used in combination with other fluorescent substrates to study multiple enzymes simultaneously. Finally, there is potential for the development of new high-throughput screening assays using 4-Trifluoromethylcoumarin phosphate to identify potential enzyme inhibitors.
Synthesemethoden
The synthesis of 4-Trifluoromethylcoumarin phosphate involves the reaction of 4-trifluoromethylcoumarin with phosphorus oxychloride and triethylamine in dichloromethane. The resulting compound is then purified by column chromatography to obtain 4-Trifluoromethylcoumarin phosphate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethylcoumarin phosphate has been widely used as a fluorescent substrate in enzyme assays. It has been used to study a variety of enzymes, including serine proteases, kinases, phosphatases, and esterases. This compound is particularly useful in studying enzymes that hydrolyze phosphate esters, as it allows for the detection of enzyme activity in real-time. Additionally, 4-Trifluoromethylcoumarin phosphate has been used in high-throughput screening assays to identify potential enzyme inhibitors.
Eigenschaften
CAS-Nummer |
122018-93-3 |
|---|---|
Produktname |
4-Trifluoromethylcoumarin phosphate |
Molekularformel |
C10H7F3O5P+ |
Molekulargewicht |
310.12 g/mol |
IUPAC-Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H6F3O6P/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17/h1-4H,(H2,15,16,17) |
InChI-Schlüssel |
PEKVXGNEVKIFTF-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F |
Synonyme |
4-trifluoromethylcoumarin phosphate HFCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
